Methylbenzylcarbamát

Übersicht

Beschreibung

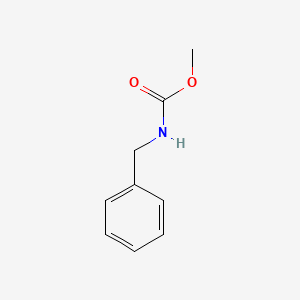

Methyl benzylcarbamate is an organic compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . It is a solid at room temperature .

Synthesis Analysis

Methyl benzylcarbamate can be synthesized using a heterogeneous CeO2 catalyst in a one-pot process from benzylamine, CO2, and methanol . The yield of methyl benzylcarbamate reached 92% at >99% benzylamine conversion and 92% benzylamine-based selectivity even in the absence of the dehydrating agents .Molecular Structure Analysis

The InChI code for Methyl benzylcarbamate is 1S/C9H11NO2/c1-12-9(11)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) .Chemical Reactions Analysis

The main formation route of methyl benzylcarbamate is suggested to be the reaction of dimethyl carbonate or the precursor of dimethyl carbonate formation with benzylamine .Physical And Chemical Properties Analysis

Methyl benzylcarbamate has a density of 1.1±0.1 g/cm3, a boiling point of 290.1±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.0±3.0 kJ/mol and a flash point of 129.3±21.5 °C .Wissenschaftliche Forschungsanwendungen

Synthese organischer Carbamate

“Methylbenzylcarbamát” kann aus Benzylamin, CO2 und Methanol unter Verwendung eines heterogenen CeO2-Katalysators synthetisiert werden . Die Ausbeute an this compound erreichte 92 % bei einer Benzylamin-Umwandlung von >99 % und einer Benzylamin-basierten Selektivität von 92 % . Diese Methode ist insofern von Bedeutung, als sie eine Eintopfsynthese für organische Carbamate bietet .

Katalysator-Wiederverwendbarkeit

Der CeO2-Katalysator, der bei der Synthese von “this compound” verwendet wird, ist nach der Kalzinierung bei 873 K für 3 Stunden wiederverwendbar . Diese Eigenschaft trägt zur Nachhaltigkeit und Effizienz des Prozesses bei .

Carbamoylierung von Aminen

“this compound” kann durch die Carbamoylierung von Aminen mit Dimethylcarbonat hergestellt werden . Dieser Prozess ist umweltfreundlich und reduziert den Einsatz von gefährlichen Stoffen .

Phosgenfreie Synthese

Die Synthese von “this compound” bietet eine nicht-phosgenbasierte Route zu N-Alkylcarbamaten . Dies ist insofern von Bedeutung, als es die Notwendigkeit von giftigem und korrosivem Phosgen eliminiert, das traditionell für die Carbamatsynthese benötigt wird .

Zwischenprodukt in der chemischen Industrie

Carbamatester wie “this compound” sind wichtige Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien . Sie können auch als Schutzgruppen für Aminfunktionalität verwendet werden .

Breites Anwendungsspektrum

Verschiedene Carbamate, einschließlich “this compound”, können mit guter Ausbeute und hoher Selektivität durch die Reaktion von Aminen + CO2 + Alkoholen über CeO2 synthetisiert werden . Dies deutet auf ein breites Anwendungsspektrum für “this compound” in verschiedenen Bereichen hin .

Wirkmechanismus

Target of Action

Methyl benzylcarbamate primarily targets amines . It is a carbamate compound, which are known to be useful protecting groups for amines . Amines are essential for the synthesis of peptides .

Mode of Action

Methyl benzylcarbamate interacts with its targets, the amines, by acting as a protecting group . This means that it binds to the amines, shielding them from potential reactions during the synthesis process . Once the synthesis is complete, the Methyl benzylcarbamate can be removed under relatively mild conditions .

Biochemical Pathways

The primary biochemical pathway affected by Methyl benzylcarbamate is the peptide synthesis pathway . By acting as a protecting group for amines, Methyl benzylcarbamate plays a crucial role in the synthesis of peptides . The downstream effects include the successful production of peptides without unwanted side reactions .

Result of Action

The molecular effect of Methyl benzylcarbamate’s action is the protection of amines during peptide synthesis . This allows for the successful production of peptides without unwanted side reactions . On a cellular level, this results in the accurate synthesis of proteins, as peptides are the building blocks of proteins.

Action Environment

The action of Methyl benzylcarbamate is influenced by the chemical environment in which it is used. Factors such as pH, temperature, and the presence of other reactive substances can affect its efficacy as a protecting group for amines . Stability of Methyl benzylcarbamate can also be affected by these factors. For instance, it can be removed under relatively mild conditions, suggesting that it may be unstable under certain conditions .

Safety and Hazards

Zukünftige Richtungen

The synthesis of Methyl benzylcarbamate using a heterogeneous CeO2 catalyst presents a promising direction for future research . The catalyst is reusable after calcination at 873 K for 3 h, and various carbamates can be synthesized with good yield and high selectivity by the reaction of amines + CO2 + alcohols over CeO2 .

Eigenschaften

IUPAC Name |

methyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZIHLRSOOMEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283198 | |

| Record name | methyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5817-70-9 | |

| Record name | 5817-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-benzylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key advantage of using Cerium Oxide (CeO2) as a catalyst in the synthesis of Methyl benzylcarbamate?

A1: CeO2 offers a more sustainable and efficient route for Methyl benzylcarbamate synthesis. [] It eliminates the need for dehydrating agents, simplifying the reaction process and reducing waste generation. This heterogeneous catalyst allows for high yields (up to 92%) and excellent selectivity (>99% benzylamine conversion and 92% benzylamine-based selectivity) even without dehydrating agents. [] Additionally, CeO2 can be easily recovered and reused after a simple calcination process, making it a cost-effective and environmentally friendly catalyst. []

Q2: What is the proposed reaction mechanism for Methyl benzylcarbamate synthesis using CeO2?

A2: Research suggests that the synthesis occurs through the reaction of benzylamine with either Dimethyl carbonate or its precursor formed during the reaction. [] The CeO2 catalyst facilitates the formation of Dimethyl carbonate from CO2 and methanol, which then reacts with benzylamine to yield Methyl benzylcarbamate.

Q3: Besides CeO2, are there other catalytic approaches for Methyl benzylcarbamate synthesis?

A3: Yes, Magnesium(II) 2,2,2-trifluoroacetate [Mg(OOCCF3)2] has proven to be an effective catalyst for synthesizing Methyl benzylcarbamate derivatives. [, ] This method involves a multicomponent condensation reaction using an aldehyde, 2-naphthol, and Methyl benzylcarbamate in the presence of the magnesium catalyst. [, ] This approach offers a versatile route to access diverse Methyl benzylcarbamate derivatives with high yields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)

![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)